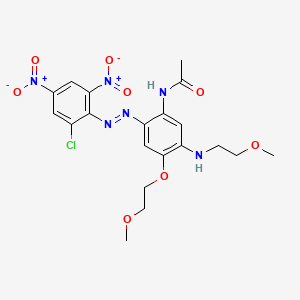
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a methoxy group, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methoxy-5-(methylsulfonyl)benzoic acid with (1-ethyl-2-pyrrolidinyl)methyl chloride under basic conditions. The resulting intermediate is then converted to the final product through a series of purification and crystallization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained as a monohydrochloride salt to enhance its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the methylsulfonyl group may produce a methylthio derivative.
Aplicaciones Científicas De Investigación
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride involves its interaction with specific molecular targets. It is known to bind to dopamine D2 and D3 receptors, which are involved in the regulation of neurotransmission. This binding can modulate the activity of these receptors, leading to changes in neuronal signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Amisulpride: A dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.
Sulpiride: Another dopamine receptor antagonist with similar pharmacological properties.
Uniqueness
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride is unique due to its specific structural features, such as the presence of both methoxy and methylsulfonyl groups. These features may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
Número CAS |
83846-73-5 |
|---|---|
Fórmula molecular |
C16H25ClN2O4S |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O4S.ClH/c1-4-18-9-5-6-12(18)11-17-16(19)14-10-13(23(3,20)21)7-8-15(14)22-2;/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,17,19);1H |
Clave InChI |
CMTUILLNZNUNCC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



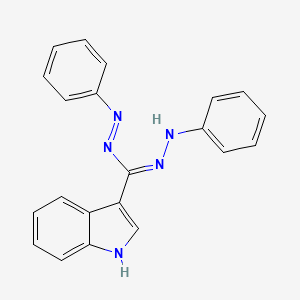
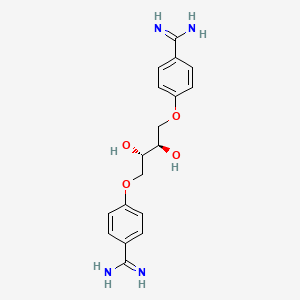





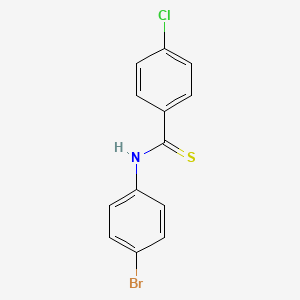
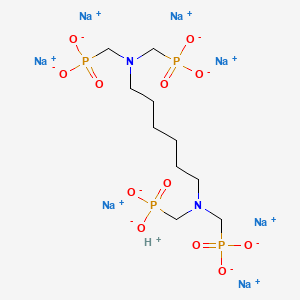
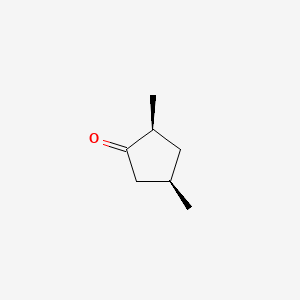
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)
